molecular formula C43H56O24 B237663 Hexandraside C CAS No. 137218-01-0

Hexandraside C

Cat. No.: B237663
CAS No.: 137218-01-0
M. Wt: 956.9 g/mol
InChI Key: OKXOYLXOYZRYCB-UHFFFAOYSA-N
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Description

The compound “Hexandraside C” is a complex organic molecule with multiple hydroxyl groups and a chromen-4-one core. This compound is likely to exhibit significant biological activity due to its structural complexity and the presence of multiple functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation and reduction reactions, and glycosylation steps to attach sugar moieties. The reaction conditions would need to be carefully controlled to ensure the correct stereochemistry and to avoid unwanted side reactions.

Industrial Production Methods

Industrial production of such a compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of biocatalysts or other green chemistry approaches to reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include alkyl halides and acid chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biology, the compound could be studied for its potential biological activity, such as its ability to inhibit enzymes or interact with cellular receptors.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, such as its ability to act as an antioxidant or anti-inflammatory agent.

Industry

In industry, the compound could be used in the development of new materials or as a component in various chemical processes.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific biological activity. For example, if the compound acts as an enzyme inhibitor, it would likely bind to the active site of the enzyme and prevent it from catalyzing its reaction. The molecular targets and pathways involved would need to be identified through further research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other flavonoids or polyphenols, which also contain multiple hydroxyl groups and a chromen-4-one core.

Uniqueness

The uniqueness of this compound would lie in its specific structure and the presence of multiple sugar moieties, which could confer unique biological activity or chemical reactivity.

Properties

CAS No.

137218-01-0

Molecular Formula

C43H56O24

Molecular Weight

956.9 g/mol

IUPAC Name

7-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5,6-tetrahydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one

InChI

InChI=1S/C43H56O24/c1-14(2)4-9-18-20(60-43-38(30(54)26(50)22(13-45)62-43)65-40-32(56)27(51)25(49)21(12-44)61-40)11-10-19-24(48)36(34(63-35(18)19)16-5-7-17(46)8-6-16)64-42-37(29(53)23(47)15(3)59-42)66-41-33(57)28(52)31(55)39(58)67-41/h4-8,10-11,15,21-23,25-33,37-47,49-58H,9,12-13H2,1-3H3

InChI Key

OKXOYLXOYZRYCB-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O)OC7C(C(C(C(O7)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O)OC7C(C(C(C(O7)O)O)O)O)O)O

Synonyms

des-O-methyl-anhydroicaritin 3-O-xylopyranosyl(1-2)-rhamnopyranoside-7-O-glucopyranosyl(1-2)-glucopyranoside
hexandraside C

Origin of Product

United States

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